molecular formula C17H20ClNO2S B5030888 (3-CHLORO-6-ETHYL-1-BENZOTHIOPHEN-2-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(3-CHLORO-6-ETHYL-1-BENZOTHIOPHEN-2-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B5030888
M. Wt: 337.9 g/mol
InChI Key: VONLGAFYRRFQAJ-UHFFFAOYSA-N
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Description

(3-Chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro group, an ethyl group, and a morpholino group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and ethyl chloroacetate, under acidic conditions.

    Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced via electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while ethylation can be performed using ethyl iodide in the presence of a base.

    Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzothiophene intermediate with 2,6-dimethylmorpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its benzothiophene core is known for its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The morpholino group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-6-ethyl-1-benzothiophen-2-yl)(4-(2-furoyl)-1-piperazinyl)methanone: This compound has a similar benzothiophene core but differs in the substituents attached to it.

    (7-Methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid: Another benzothiophene derivative with different functional groups.

Uniqueness

(3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3-chloro-6-ethyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S/c1-4-12-5-6-13-14(7-12)22-16(15(13)18)17(20)19-8-10(2)21-11(3)9-19/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONLGAFYRRFQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CC(OC(C3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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